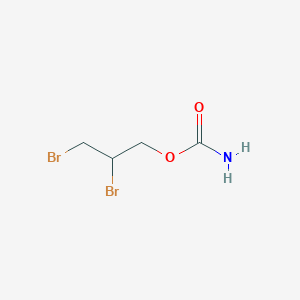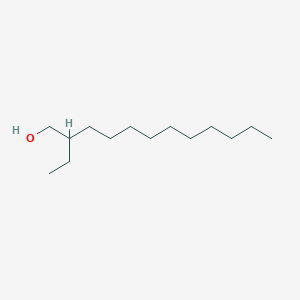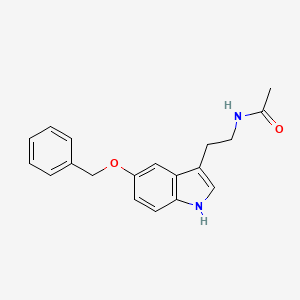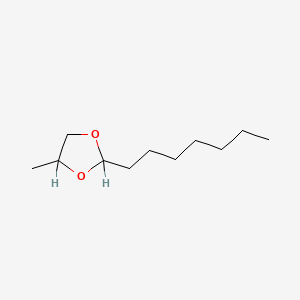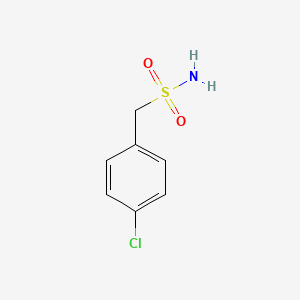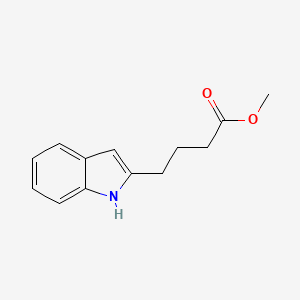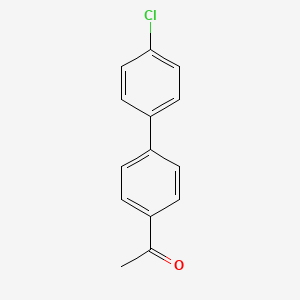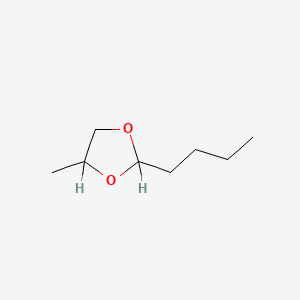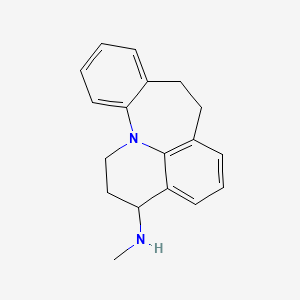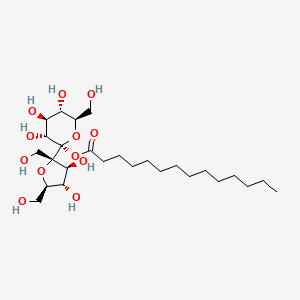
Z-Ala-ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is often used as a building block in peptide synthesis due to its stability and ability to form well-defined structures . The presence of the benzyloxycarbonyl (Z) group at the N-terminus provides protection during synthesis, making it a valuable intermediate in the production of more complex peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ile-OH typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected alanine is then coupled with isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is commonly employed. This method involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. The use of automated peptide synthesizers allows for efficient and scalable production of peptides, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isoleucine residue, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group, converting it into a more reactive intermediate.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Deprotected dipeptide or modified intermediates.
Substitution: Functionalized dipeptides with new side chains.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Z-Ala-ile-OH involves its ability to form stable peptide bonds and interact with other molecules through hydrogen bonding and hydrophobic interactions. The benzyloxycarbonyl group provides protection during synthesis, allowing for selective reactions at specific sites. The dipeptide can self-assemble into well-defined structures, which can be utilized in various applications .
Comparación Con Compuestos Similares
N-benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH): Similar in structure but with two alanine residues.
N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH): Composed of two isoleucine residues.
N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH): Contains two phenylalanine residues and is known for its aromatic interactions.
Uniqueness of Z-Ala-ile-OH: this compound is unique due to the combination of alanine and isoleucine, which provides a balance of hydrophobic and hydrophilic properties. This allows for versatile interactions and self-assembly behaviors, making it suitable for a wide range of applications .
Propiedades
Número CAS |
50903-75-8 |
|---|---|
Fórmula molecular |
C17H24N2O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-4-11(2)14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |
Clave InChI |
RKKAECASDDATIR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
| 50903-75-8 | |
Secuencia |
AX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


